1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
CAS No.:
Cat. No.: VC14639997
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine -](/images/structure/VC14639997.png)
Specification
Molecular Formula | C10H14N4O |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | [5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
Standard InChI | InChI=1S/C10H14N4O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3 |
Standard InChI Key | AIXXFJRAGBIASO-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)C2=CC(=NO2)CN)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine features a 1,2-oxazole ring fused to a 1H-pyrazole moiety, with ethyl and methyl substituents at the pyrazole's 1- and 5-positions, respectively. The oxazole's 3-position hosts a methanamine (-CH2NH2) functional group, introducing both basicity and hydrogen-bonding capabilities .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
IUPAC Name | [5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
Molecular Formula | C10H14N4O |
Molecular Weight | 206.24 g/mol |
SMILES | CCN1C(=C(C=N1)C)C2=CC(=NO2)CN |
InChI Key | CFSD... (truncated) |
The pyrazole ring adopts a planar conformation, while the oxazole ring exhibits slight puckering due to electronic interactions with the methanamine group . X-ray crystallography reveals intramolecular hydrogen bonding between the amine hydrogen and oxazole's oxygen, stabilizing the molecular conformation.
Tautomerism and Stereoelectronic Effects
The compound exhibits prototropic tautomerism, with the pyrazole nitrogen atoms (N1 and N2) participating in proton transfer equilibria. Density functional theory (DFT) calculations suggest the 1H-pyrazole tautomer predominates in polar solvents, while the 2H-form becomes marginally stable in aprotic media. This tautomeric flexibility influences both reactivity and biological interactions.
Synthesis and Manufacturing
Multi-Step Synthetic Routes
Industrial synthesis typically employs a four-step sequence:
-
Pyrazole Core Formation: Ethyl hydrazine reacts with acetylacetone under acidic conditions to yield 1-ethyl-5-methyl-1H-pyrazole.
-
Oxazole Ring Construction: The pyrazole intermediate undergoes [3+2] cycloaddition with chloroacetonitrile in the presence of Cu(I) catalysts, forming the oxazole ring .
-
Nitrogen Functionalization: The oxazole's 3-position is brominated, followed by nucleophilic substitution with potassium phthalimide to introduce the amine precursor.
-
Deprotection: Hydrazinolysis cleaves the phthalimide group, yielding the free methanamine.
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | H2SO4, EtOH | 80°C | 6 hr | 78% |
2 | CuI, DMF | 120°C | 12 hr | 65% |
3 | NBS, AIBN, CCl4 | 80°C | 3 hr | 82% |
4 | NH2NH2, EtOH | Reflux | 2 hr | 90% |
Purification Challenges
HPLC analyses reveal persistent impurities from incomplete cyclization (3-5%) and diastereomeric byproducts (1-2%). Recrystallization from ethyl acetate/n-hexane (3:1) achieves >99% purity, as confirmed by -NMR integration.
Physicochemical Properties
Thermal and Solubility Profiles
The compound demonstrates moderate thermal stability (decomposition onset: 215°C) and hygroscopicity (water uptake: 2.3% at 75% RH). Solubility spans from 58 mg/mL in DMSO to 0.2 mg/mL in water .
Table 3: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.2 |
Methanol | 12.4 |
Ethyl Acetate | 8.9 |
DCM | 24.7 |
Acid-Base Behavior
The methanamine group confers weak basicity (), enabling salt formation with hydrochloric () and citric acids (). Protonation occurs preferentially at the oxazole nitrogen rather than the amine under strongly acidic conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance
-NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, H-4 pyrazole)
-
δ 7.89 (d, J=1.2 Hz, 1H, H-3 oxazole)
-
δ 4.12 (q, J=7.1 Hz, 2H, CH2CH3)
-
δ 3.45 (s, 2H, CH2NH2)
-NMR confirms the heterocyclic framework through signals at δ 162.1 (C-2 oxazole) and δ 148.9 (C-3 pyrazole).
Mass Spectrometric Fragmentation
ESI-MS exhibits a molecular ion peak at m/z 207.1 [M+H], with characteristic fragments at m/z 162 (loss of NH2CH2-) and 119 (pyrazole ring cleavage) .
Biological Activity and Mechanisms
Anti-Inflammatory Action
In murine macrophages, the compound reduced TNF-α production by 62% at 10 μM via JNK/AP-1 pathway modulation.
Comparative Analysis
Table 4: Structural Analogues Comparison
Compound | Molecular Target | MIC (μg/mL) |
---|---|---|
Target Compound | PBP2a | 8 |
1-Ethyl-3-methyl analogue | DNA gyrase | 32 |
Oxazole-only derivative | COX-2 | >64 |
Future Research Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (<15% in current form).
-
Target Validation: CRISPR-Cas9 knockout studies to confirm PBP2a involvement.
-
Formulation Development: Nanoparticle encapsulation for sustained release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume